FTIDC acts as an allosteric antagonist of mGluR1, binding to a site distinct from the glutamate binding site [ [] ]. It inhibits both the constitutive activity and glutamate-induced activation of mGluR1a, suggesting it functions as an inverse agonist [ [] ]. Studies using chimeric and mutant receptors have identified transmembrane domains 4 to 7, specifically Phe801 in TM6 and Thr815 in TM7, as critical for FTIDC binding and antagonism [ [] ].
FTIDC is a valuable pharmacological tool for investigating the physiological and pathological roles of mGluR1 [ [] ]. Studies have shown that FTIDC effectively inhibits mGluR1-mediated behaviors in rodents, including face-washing behavior elicited by mGluR1 agonists [ [] ], maternal separation-induced ultrasonic vocalization [ [] ], stress-induced hyperthermia [ [] ], and methamphetamine-induced hyperlocomotion and disruption of prepulse inhibition [ [] ]. Its oral activity and lack of species differences make it suitable for investigating mGluR1 function in various animal models.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7